molecular formula C18H19N3O6S B449460 ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No.: B449460
M. Wt: 405.4g/mol
InChI Key: NXZUGENOOSSOBC-UHFFFAOYSA-N
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Description

ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 5-[(dimethylamino)carbonyl]-2-({3-nitrobenzoyl}amino)-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4g/mol

IUPAC Name

ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C18H19N3O6S/c1-5-27-18(24)13-10(2)14(17(23)20(3)4)28-16(13)19-15(22)11-7-6-8-12(9-11)21(25)26/h6-9H,5H2,1-4H3,(H,19,22)

InChI Key

NXZUGENOOSSOBC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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